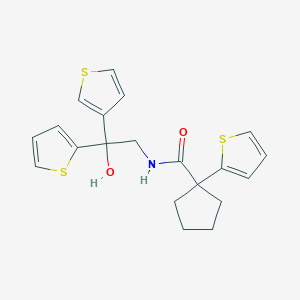

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a polycyclic compound featuring a cyclopentane core fused with a carboxamide group and substituted with multiple thiophene rings. The molecule’s structural complexity arises from the hydroxylated ethyl bridge bearing two distinct thiophene substituents (2-yl and 3-yl positions) and a cyclopentane ring functionalized with another thiophene-2-yl group. Thiophene derivatives are known for their electronic properties and pharmacological relevance, often serving as scaffolds in drug discovery due to their bioavailability and metabolic stability .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S3/c22-18(19(8-1-2-9-19)16-5-3-10-25-16)21-14-20(23,15-7-12-24-13-15)17-6-4-11-26-17/h3-7,10-13,23H,1-2,8-9,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJALLYAHOXLJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.

Structural Overview

The compound features a cyclopentanecarboxamide core with multiple thiophene rings and a hydroxyl group, contributing to its unique chemical properties. The molecular formula is C17H18N2O2S3, and it possesses a significant degree of structural complexity that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene rings and the incorporation of the cyclopentanecarboxamide moiety. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods such as:

- Condensation Reactions : Utilizing thiophene derivatives and amines.

- Cyclization : Forming the cyclopentane structure through ring-closing reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. A study on related thiophene derivatives demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, such as:

- 5-Lipoxygenase (5-LOX) : Known for its role in inflammation and cancer, inhibitors of this enzyme can reduce tumor growth and metastasis. Studies have indicated that modifications in the hydroxamic acid moiety can enhance inhibitory activity against 5-LOX .

Selectivity and Potency

The selectivity of this compound for specific biological targets is crucial for minimizing side effects. Preliminary data suggest that structural modifications can lead to enhanced selectivity against certain kinases, such as BMX and BTK, which are implicated in various cancers . The IC50 values obtained from related compounds indicate that this class of compounds can achieve low nanomolar potency against these targets .

Case Studies

- In Vivo Studies : Animal models have been used to evaluate the anticancer efficacy of thiophene-based compounds. For instance, a study demonstrated that a related thiophene derivative significantly reduced tumor size in xenograft models when administered at specific dosages .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis .

Table 1: Biological Activity Summary

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, with the CAS number 2034483-57-1, is a compound of interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

The compound features a cyclopentanecarboxamide backbone, substituted with multiple thiophene rings and a hydroxyl group. This unique structure contributes to its potential biological and material applications.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its structural similarity to known bioactive molecules. Thiophene derivatives are often associated with various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has indicated that thiophene-containing compounds can inhibit cancer cell proliferation. In vitro studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of thiophene rings enhances charge transport properties, which are crucial for these applications.

Data Table: Electrical Properties

| Property | Value |

|---|---|

| Charge Mobility | High |

| Band Gap | Moderate |

| Solubility in Organic Solvents | Good |

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex thiophene-based derivatives. The ability to modify the thiophene substituents allows for the development of tailored compounds with specific biological or physical properties.

Experimental Approach

In synthetic routes, this compound can be reacted with various electrophiles to yield new derivatives that may enhance desired properties or introduce new functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

| Compound | Core Structure | Substituents | Synthesis Complexity |

|---|---|---|---|

| Target Compound | Cyclopentane carboxamide | 2-hydroxyethyl with dual thiophenes (2-yl, 3-yl), additional thiophene-2-yl | High (multi-step functionalization) |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Linear acetamide | Thiophene-2-yl, 3-cyanothiophene | Moderate (two-step synthesis) |

| N-(2-nitrophenyl)thiophene-2-carboxamide | Single thiophene-carboxamide | 2-nitrophenyl | Low (one-step coupling) |

Crystallographic and Conformational Analysis

X-ray crystallography of N-(2-nitrophenyl)thiophene-2-carboxamide () reveals dihedral angles between the thiophene and benzene rings (8.50–13.53°), with weak C–H⋯O/S interactions stabilizing the crystal lattice. By contrast, the target compound’s hydroxyethyl bridge and cyclopentane ring may enforce distinct torsional constraints, altering supramolecular packing and hydrogen-bonding patterns. For instance, the hydroxyl group could participate in O–H⋯N/O interactions absent in non-hydroxylated analogs .

Computational and Analytical Methodologies

- Density Functional Theory (DFT) : Used to predict electronic properties (e.g., correlation energies) in thiophene derivatives, as demonstrated in . Such methods could model the target compound’s charge distribution and reactivity .

- SHELX Software : Employed for crystal structure refinement (). The target compound’s structural complexity would necessitate high-resolution data and robust refinement protocols .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

Answer:

The synthesis of thiophene-containing carboxamides often involves nucleophilic substitution or condensation reactions. Key steps include:

- Activation of carboxylic acids (e.g., using thionyl chloride or carbodiimides) to form reactive intermediates like acyl chlorides or mixed anhydrides .

- Control of stereochemistry when hydroxyl or amino groups are present, requiring chiral catalysts or protecting groups to prevent racemization .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates, while ethanol/water mixtures are used for eco-friendly protocols .

- Purification : Column chromatography or recrystallization (e.g., from ethanol-dioxane mixtures) ensures purity, with yields typically 70–85% .

Advanced Question: How can stereochemical challenges in the synthesis of this compound be addressed, given its multiple thiophene substituents?

Answer:

The presence of two thiophene rings and a hydroxyl group introduces steric hindrance and potential diastereomer formation. Strategies include:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R)-configured intermediates) to direct stereochemistry .

- X-ray crystallography : To resolve ambiguous configurations, as seen in similar N-(2-nitrophenyl)thiophene-2-carboxamide structures .

- Dynamic NMR : To monitor conformational changes and identify stable stereoisomers during synthesis .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O at 1690–1710 cm⁻¹, C–S–C at 748 cm⁻¹) and confirms cyclization .

- NMR :

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Answer:

Discrepancies often arise from solvent effects, crystal packing, or dynamic equilibria. Mitigation involves:

- Solid-state analysis : Single-crystal X-ray diffraction (as in N-(2-nitrophenyl)thiophene-2-carboxamide) provides definitive bond lengths/angles, overriding solution-phase NMR ambiguities .

- DFT calculations : Compare optimized geometries with experimental data (e.g., dihedral angles between thiophene rings) to identify conformational mismatches .

- Variable-temperature NMR : Detects rotamers or tautomers that may skew spectral assignments .

Basic Question: What are the recommended protocols for evaluating the biological activity of this compound?

Answer:

- Antimicrobial assays : Use agar dilution or broth microdilution (e.g., MIC determination against S. aureus or E. coli), referencing methods from spiro-thiophene derivatives .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Mechanistic studies : Fluorescence-based assays to evaluate DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced Question: How does the supramolecular arrangement of this compound influence its physicochemical properties?

Answer:

Crystal packing via non-classical interactions (C–H⋯O/S) affects solubility and stability. For example:

- Weak hydrogen bonds (e.g., C8–H⋯O5 in N-(2-nitrophenyl)thiophene-2-carboxamide) create layered structures, enhancing thermal stability .

- π-π stacking between thiophene rings reduces aqueous solubility but improves crystallinity .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S⋯H contacts contribute 12–15% to crystal cohesion) .

Basic Question: What green chemistry approaches are applicable to synthesizing this compound?

Answer:

- Solvent-free reactions : Mechanochemical grinding of reactants (e.g., thiocarbohydrazide with ketones) .

- Eco-friendly solvents : Ethanol/water mixtures reduce toxicity, as demonstrated in spiro-carboxamide syntheses .

- Catalyst recycling : Use immobilized enzymes or reusable Lewis acids (e.g., Fe³⁺-clays) to minimize waste .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Predict binding affinities to target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with antibacterial potency .

- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.